molecular formula C6H11N B6598271 6-Methyl-2,3,4,5-tetrahydropyridine CAS No. 1462-92-6

6-Methyl-2,3,4,5-tetrahydropyridine

Cat. No.: B6598271
CAS No.: 1462-92-6
M. Wt: 97.16 g/mol
InChI Key: BJGMTCROJYGHSX-UHFFFAOYSA-N
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Description

6-Methyl-2,3,4,5-tetrahydropyridine is a heterocyclic organic compound with the molecular formula C6H11N. It is a derivative of tetrahydropyridine, characterized by the presence of a methyl group at the 6th position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods to synthesize 6-Methyl-2,3,4,5-tetrahydropyridine involves the partial reduction of pyridinium salts. For instance, the treatment of N-methylpyridinium with borohydride reagents can yield 1-methyl-1,2,3,6-tetrahydropyridine . Another method includes the use of a modified Ireland-Claisen rearrangement, which leads to tetrahydropyridines via a silyl ketene acetal intermediate . Additionally, ring-closing olefin metathesis has been employed to establish the tetrahydropyridine ring system .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2,3,4,5-tetrahydropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2,3,4,5-tetrahydropyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 6th position influences its reactivity and interaction with biological targets, making it a valuable compound for research in neurodegenerative diseases and drug development .

Properties

IUPAC Name

6-methyl-2,3,4,5-tetrahydropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-6-4-2-3-5-7-6/h2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGMTCROJYGHSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60163302
Record name Pyridine, 2,3,4,5-tetrahydro-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60163302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1462-92-6
Record name Pyridine, 2,3,4,5-tetrahydro-6-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 2,3,4,5-tetrahydro-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60163302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-2,3,4,5-tetrahydropyridine
Reactant of Route 2
6-Methyl-2,3,4,5-tetrahydropyridine
Reactant of Route 3
6-Methyl-2,3,4,5-tetrahydropyridine
Reactant of Route 4
6-Methyl-2,3,4,5-tetrahydropyridine
Reactant of Route 5
6-Methyl-2,3,4,5-tetrahydropyridine
Reactant of Route 6
6-Methyl-2,3,4,5-tetrahydropyridine

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